2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-phenyl-2H-tetrazole-5-carboxylic acid with 1-phenylethylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: Tetrazole derivatives are explored for their potential use in the development of energetic materials and polymers.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(1-phenylethyl)acetamide
- 2-phenyl-N-(1-phenylethyl)aniline
- 2-phenyl-N-(1-phenylethyl)-2-(phenylthio)acetamide
Uniqueness
2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and materials science .
Biological Activity
2-Phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide is a synthetic compound characterized by its unique tetrazole ring, which significantly contributes to its biological activities. The compound's structure includes a carboxamide functional group, enhancing its potential for diverse pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C17H18N4O with a molecular weight of approximately 284.32 g/mol. The compound features:
- A tetrazole ring : A five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom.
- Phenyl and phenethyl substituents : These groups enhance lipophilicity, potentially improving biological interactions.
The mechanism of action for tetrazole derivatives often involves their ability to mimic biological molecules, allowing them to bind to specific enzymes or receptors. The tetrazole ring can act as a carboxylic acid isostere, facilitating interactions that modulate enzyme activity and disrupt cellular processes. This property is crucial in developing therapeutic agents targeting various diseases.
Biological Activities
Research indicates that compounds with tetrazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that tetrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, related compounds demonstrated significant zones of inhibition in disc diffusion assays against these pathogens .
- Antidiabetic Potential : Some tetrazole derivatives have been evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. In vivo studies indicated that certain derivatives could reduce blood glucose levels effectively .
- Anticancer Properties : Preliminary investigations suggest that this compound may possess cytotoxic effects against various cancer cell lines. For example, related compounds have shown promising results in inhibiting the proliferation of prostate cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. The results indicated significant activity against multiple bacterial strains, with the compound exhibiting comparable effectiveness to standard antibiotics like cephradine. The study utilized the disc diffusion method to assess zones of inhibition across different concentrations .
Case Study 2: Antidiabetic Activity
In another investigation focusing on antidiabetic properties, researchers assessed the impact of various tetrazole derivatives on α-amylase activity. The findings revealed that certain compounds significantly inhibited α-amylase compared to controls, suggesting potential applications in managing diabetes through dietary carbohydrate modulation .
Table 1: Biological Activity Overview
Properties
IUPAC Name |
2-phenyl-N-(1-phenylethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12(13-8-4-2-5-9-13)17-16(22)15-18-20-21(19-15)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKPREPADFACOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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